4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the oxobutan-2-yl and oxolan-2-ylmethyl groups through alkylation reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process would be optimized to minimize by-products and ensure the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the oxolan-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4,7-Trimethyl-5-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one
- 3,4,8-Trimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one
- Propargyloxytrimethylsilane
Uniqueness
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-10-11(2)23-15-16(20-18(23)22(10)9-14-7-6-8-28-14)21(5)19(27)24(17(15)26)12(3)13(4)25/h12,14H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZNFGWLLLDXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)C(C)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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